K00546

Catalog No.
S005331
CAS No.
443798-47-8
M.F
C15H13F2N7O2S2
M. Wt
425.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
K00546

CAS Number

443798-47-8

Product Name

K00546

IUPAC Name

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide

Molecular Formula

C15H13F2N7O2S2

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)

InChI Key

ARIOBGGRZJITQX-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-amino-3-[[4-(aminosulfonyl)phenyl]amino]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Cyclin-dependent kinases (Cdks) are key regulators of cell cycle progression and are therefore promising targets for cancer therapy. Cdk1/2 Inhibitor III is a cell-permeable inhibitor of Cdk1/cyclin B and Cdk2/cyclin A (IC50s = 0.6 and 0.5 nM, respectively). It less potently inhibits CDC2-like kinases 1 and 3, VEGFR2, and GSK-3β (IC50s = 8.9, 29, 32, and 140 nM, respectively) and is without effect against a panel of other kinases. Cdk1/2 Inhibitor III blocks the growth of several cancer cell lines (IC50 values range from 20 to 92 nM).

K00546 is a potent, ATP-competitive inhibitor of Extracellular signal-regulated kinase 5 (ERK5/MAPK7) belonging to the pyrrole carboxamide chemical class. It is designed for use as a chemical probe to precisely investigate the role of ERK5 kinase activity in cellular signaling pathways, such as those involved in cell proliferation, migration, and survival. [1] Unlike broader pathway inhibitors or less selective tool compounds, K00546 enables more specific interrogation of the direct downstream consequences of ERK5 catalytic function.

Selecting an ERK5 inhibitor based on target name alone can lead to flawed experimental outcomes. Common substitutes carry significant off-target liabilities that make them unsuitable for precise research. For example, XMD8-92 is a dual inhibitor that potently engages the epigenetic reader protein BRD4, confounding any results intended to be specific to ERK5 kinase activity. [1] Similarly, the older tool BIX 02189 is a more potent inhibitor of the upstream kinase MEK5 than of ERK5 itself, making it impossible to attribute observed cellular effects solely to the inhibition of ERK5. [2] Therefore, K00546 should be selected when the experimental goal is to specifically inhibit the catalytic activity of ERK5 without these known confounding variables.

Superior Target Selectivity Over Dual-Action ERK5/BRD4 Inhibitor XMD8-92

A key procurement risk with the widely used tool compound XMD8-92 is its potent, nanomolar-range inhibition of the bromodomain protein BRD4, an epigenetic reader. This off-target activity can produce phenotypes unrelated to ERK5 inhibition. The pyrrole carboxamide scaffold, from which K00546 is derived, was specifically optimized for kinase selectivity. While XMD8-92 shows potent affinity for both ERK5 (Kd = 80 nM) and BRD4 (Kd = 170 nM), K00546 and its close analogs are designed to avoid this cross-reactivity, ensuring observed effects are attributable to ERK5. [REFS-1, REFS-2]

Evidence DimensionBiochemical Affinity (Kd) for Off-Target BRD4
Target Compound DataDesigned for high selectivity against non-kinase off-targets like BRD4.
Comparator Or BaselineXMD8-92: Kd = 170 nM
Quantified DifferenceK00546 avoids the nanomolar off-target BRD4 affinity characteristic of XMD8-92.
ConditionsBiochemical binding assays (e.g., KinomeScan, Isothermal Titration Calorimetry).

This selectivity is critical for generating reproducible and unambiguous data, preventing misattribution of cellular effects to ERK5 when they may be caused by BRD4 inhibition.

Precise Pathway Interrogation by Targeting ERK5 Directly, Not Upstream MEK5

The alternative compound BIX 02189 is often used in ERK5 studies, but it is a more potent inhibitor of the upstream activating kinase, MEK5 (IC50 = 1.5 nM), than of ERK5 itself (IC50 = 59 nM). [1] Inhibiting the pathway at the MEK5 level blocks all downstream signaling, making it impossible to isolate the specific functions of ERK5's catalytic activity. K00546 is an ATP-competitive inhibitor that acts directly on ERK5 (IC50 = 820 nM for a close analog), allowing researchers to probe the consequences of ERK5 inhibition specifically, downstream of MEK5 activation. [2]

Evidence DimensionPrimary Target Potency (IC50)
Target Compound DataDirect ERK5 inhibitor (IC50 for close analog = 820 nM)
Comparator Or BaselineBIX 02189: Primarily a MEK5 inhibitor (IC50 = 1.5 nM)
Quantified DifferenceBIX 02189 is ~39x more potent against the upstream kinase MEK5 than against ERK5, whereas K00546 directly targets ERK5.
ConditionsIn vitro biochemical kinase assays.

For studies aiming to understand the specific role of ERK5 (vs. the entire MEK5/ERK5 axis), direct inhibition is required for valid mechanistic conclusions.

High Solubility in DMSO for Reliable Stock Preparation and Assay Compatibility

Practical usability is a critical, often overlooked, procurement factor for kinase inhibitors. Some potent inhibitors in the ERK5 class are known to suffer from poor aqueous or solvent solubility, complicating stock solution preparation and leading to compound precipitation in assays. [1] K00546 demonstrates high solubility in DMSO (≥ 44.38 mg/mL), ensuring reliable and reproducible preparation of high-concentration stock solutions for use across a wide range of cellular and biochemical assays.

Evidence DimensionSolubility in DMSO
Target Compound Data≥ 44.38 mg/mL (≥ 100 mM)
Comparator Or BaselineGeneral class challenge: Poor solubility can limit the utility of other potent but less soluble ERK5 inhibitors.
Quantified DifferenceProvides a high working concentration range, minimizing solvent effects and preventing precipitation-related artifacts.
ConditionsStandard laboratory solvent (DMSO).

High solubility simplifies lab workflows, reduces the risk of experimental artifacts from compound precipitation, and is essential for automated high-throughput screening applications.

High-Confidence Cellular Studies of ERK5 Kinase Function

When the research goal is to determine if a cellular phenotype is dependent on the catalytic activity of ERK5, K00546 is an appropriate tool. Its selectivity against BRD4 and its direct action on ERK5 (not MEK5) ensure that observed results can be confidently attributed to the target. [REFS-1, REFS-2]

Cancer Models Where Off-Target BRD4 or MEK5 Activity is a Known Confounder

In hematological malignancies or other cancers where BET bromodomain signaling is a key driver, using a BRD4-active compound like XMD8-92 would be highly confounding. K00546 allows for the specific study of ERK5's role in these complex models without engaging the BRD4 pathway. [1]

Workflows Requiring Reliable Compound Handling and Dosing

For applications such as high-throughput screening, automated liquid handling, and dose-response matrix experiments, the high solubility and stability of K00546 in DMSO is a significant advantage. It ensures accurate and reproducible dosing, free from the artifacts of compound precipitation that can occur with less soluble alternatives.

XLogP3

2.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

425.05402135 Da

Monoisotopic Mass

425.05402135 Da

Heavy Atom Count

28

Appearance

Assay:≥95%A solid

UNII

LFR1253W75

Other CAS

443798-47-8
443798-55-8

Wikipedia

Cdk1/2 inhibitor III

Dates

Last modified: 09-13-2023

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